molecular formula C15H18O3 B8574819 Methyl 4-(2-cyclopentylideneethoxy)benzoate

Methyl 4-(2-cyclopentylideneethoxy)benzoate

Cat. No. B8574819
M. Wt: 246.30 g/mol
InChI Key: BXMJFHUQIQZCIH-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

To a solution of methyl 4-(allyloxy)benzoate 26.1 (3.00 g, 16.0 mmol) and methylenecyclopentane (1.9 g, 23.0 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) in DCM (5.0 mL) was added Hoveyda-Grubbs reagent (0.39 g, 0.62 mmol), (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) at room temperature. The resulting reaction mixture was degassed three times and then stirred at 55° C. under nitrogen overnight. The reaction mixture was purified by CombiFlash® silica gel column chromatography (hexane/EtOAc 95/5) to give 26.2, (2.60 g, yield 68%). 1H NMR (500 MHz, CDCl3) δ ppm 7.82-7.93 (2H, m), 6.80-6.88 (2H, m), 5.44-5.56 (1H, m), 4.47 (2H, d, J=6.6 Hz), 3.80 (3H, s), 2.20-2.31 (4H, m), 1.50-1.71 (4H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.39 g
Type
catalyst
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[CH2:15]=[C:16]1CC[CH2:18][CH2:17]1>C(Cl)Cl.CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C(OC(C)C)=CC=CC=3)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[C:3]1(=[CH:2][CH2:1][O:4][C:5]2[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C=C1CCCC1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.39 g
Type
catalyst
Smiles
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at 55° C. under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was degassed three times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by CombiFlash® silica gel column chromatography (hexane/EtOAc 95/5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)=CCOC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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